molecular formula C12H11NO B1301836 (4-(Pyridin-3-yl)phenyl)methanol CAS No. 217189-04-3

(4-(Pyridin-3-yl)phenyl)methanol

Cat. No. B1301836
M. Wt: 185.22 g/mol
InChI Key: ZHIJCVCCKVZBHE-UHFFFAOYSA-N
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Description

The compound “(4-(Pyridin-3-yl)phenyl)methanol” is a triaryl-substituted methanol that is of interest due to its potential for forming various molecular structures and exhibiting luminescent properties. The compound is related to a class of chemicals that can be synthesized through reactions involving pyridine and phenyl groups, which are common motifs in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyrrole and phenylmethanol derivatives has been reported in the literature. For instance, an efficient one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed using acetophenone and trimethylacetaldehyde with TosMIC and a mild base, yielding good results . Another study reported the synthesis of α-pyridyl([2.2]paracyclophan-4-yl)phenylmethanol through the reaction of 2-benzoylpyridine with 4-([2.2]paracyclophanyl)lithium, demonstrating the versatility of pyridine and phenyl groups in complex syntheses .

Molecular Structure Analysis

The molecular and crystalline structure of a complex derived from a similar triaryl-substituted methanol was studied using X-ray analysis. This analysis revealed the potential for intramolecular cyclization involving the pyridine ring and other substituents . Additionally, solvent-dependent polymorphism has been observed in related compounds, where the crystallization of 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid resulted in different conformers and crystal structures based on the solvent used .

Chemical Reactions Analysis

Triaryl-substituted methanols, such as the one , can undergo intramolecular cyclocondensation reactions. For example, the compound synthesized in one study underwent cyclocondensation in refluxing formic acid, leading to the formation of heterocyclic compounds with luminescent properties . This indicates that “(4-(Pyridin-3-yl)phenyl)methanol” may also participate in similar chemical reactions, potentially yielding novel heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “(4-(Pyridin-3-yl)phenyl)methanol” are not detailed in the provided papers, related compounds exhibit interesting properties such as polymorphism and luminescence. Polymorphism, as observed in a related compound, can affect the melting point and the molecular interactions within the crystal lattice . The luminescent properties of the compounds prepared from similar reactions suggest that “(4-(Pyridin-3-yl)phenyl)methanol” could also be explored for its potential use in optical materials or as a fluorescent marker .

properties

IUPAC Name

(4-pyridin-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIJCVCCKVZBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363917
Record name [4-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyridin-3-yl)phenyl)methanol

CAS RN

217189-04-3
Record name [4-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-pyridin-3-yl-benzoic acid methyl ester (124 mg in 5.0 mL dry methylene chloride) at -78° C. was added 1.46 mL of a 1M solution of diisobutylaluminum hydride in methylene chloride and the mixture stirred at low temperature. After 2 hours, the reaction was quenched by the addition of acetone, warmed to room temperature and stirred for 20 minutes with 1.5 mL of a 1M solution of tartaric acid. At this time the mixture was extracted with methylene chloride and the combined organics dried over sodium sulfate. Purification of the concentrate by flash chromatography on silica gel (ethyl acetate:hexane, 1:1; then methylene chloride:methanol, 95:5) gave the title compound (104 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Ang, L Tan, ML Sykes… - Journal of Medicinal …, 2020 - ACS Publications
Following the approval of delamanid and pretomanid as new drugs to treat drug-resistant tuberculosis, there is now a renewed interest in bicyclic nitroimidazole scaffolds as a source of …
Number of citations: 17 pubs.acs.org

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